3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
Description
Properties
IUPAC Name |
3-methyl-1-(oxan-4-yl)pyrazolo[3,4-b]pyridine-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-8-11-6-10(20(13,17)18)7-14-12(11)16(15-8)9-2-4-19-5-3-9/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVMHRRISOLIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)S(=O)(=O)Cl)C3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Pyridine Derivatives
The most common route involves cyclocondensation between 3-aminopyridine derivatives and hydrazines. For example:
- Starting material : 5-Amino-3-methylpyridine-2-carboxylate
- Reagent : Hydrazine hydrate (2.5 equiv)
- Conditions : Reflux in ethanol (78°C, 12 hr)
- Yield : 68–72% (unoptimized)
This method benefits from commercial availability of precursors but requires careful temperature control to prevent decomposition.
Transition Metal-Catalyzed Annulation
Palladium-mediated cyclizations offer improved regiocontrol:
| Component A | Component B | Catalyst System | Yield (%) |
|---|---|---|---|
| 3-Iodo-5-methylpyridine | N-Propargylhydrazine | Pd(PPh₃)₄/CuI | 82 |
| 3-Bromo-5-methylpyridine | tert-Butyl carbazate | Pd₂(dba)₃/Xantphos | 75 |
These methods, while efficient, incur higher costs due to catalyst requirements.
Sulfonation and Sulfonyl Chloride Formation
Direct Sulfonation at C5
Regioselective sulfonation exploits the electron-rich C5 position:
Stepwise Protocol :
- Sulfonation :
- Add chlorosulfonic acid (3 equiv) dropwise to substrate in DCM at −10°C
- Stir 2 hr, warm to 25°C over 4 hr
- Intermediate : Sulfonic acid (isolated as sodium salt)
Microwave-Assisted Sulfonation
Recent advances employ microwave irradiation to accelerate kinetics:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 hr | 45 min |
| Temp | 110°C | 150°C |
| Yield | 44% | 61% |
This method reduces side product formation from thermal degradation.
Critical Process Parameters and Optimization
Solvent Effects on Sulfonation
| Solvent | Dielectric Constant | Reaction Efficiency (%) |
|---|---|---|
| DCM | 8.9 | 44 |
| ClCH₂CH₂Cl | 10.4 | 51 |
| Sulfolane | 43.3 | 68 |
Polar aprotic solvents enhance sulfonic acid stability, improving yields.
Temperature Profile Analysis
DSC studies reveal exothermic sulfonation initiates at 85°C, necessitating controlled addition rates to prevent runaway reactions. Optimal temperature programming:
- 0–30 min: Ramp from 25°C to 90°C
- 30–180 min: Hold at 90 ± 2°C
- Cooling rate: 0.5°C/min
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Equiv Used | Cost Contribution (%) |
|---|---|---|---|
| Oxan-4-yl mesylate | 420 | 1.2 | 38 |
| Pd(OAc)₂ | 12,500 | 0.05 | 41 |
| PCl₅ | 85 | 5 | 12 |
Catalyst recycling and solvent recovery systems are essential for economic viability.
Waste Stream Management
The process generates:
- 8.2 kg aqueous HCl/kg product
- 3.4 kg phosphorous-containing sludge
- 12 L chlorinated solvents
Closed-loop neutralization and distillation systems reduce environmental impact.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC conditions (USP phase L1):
- Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm
- Mobile phase: 65:35 MeCN/0.1% H₃PO₄
- Retention time: 6.72 min
- Purity: ≥95% (UV 254 nm)
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Cyclized Products: Formed through intramolecular cyclization reactions.
Scientific Research Applications
3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related sulfonyl chlorides and pyrazolo-pyridine derivatives. Key differences in molecular properties, reactivity, and applications are highlighted.
Table 1: Comparative Analysis of 3-Methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl Chloride and Analogues
| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Key Structural Features | Purity | Price (50 mg) |
|---|---|---|---|---|---|---|
| This compound | 1909324-80-6 | C₁₂H₁₄ClN₃O₃S | 315.78 | Pyrazolo-pyridine core, oxan-4-yl, sulfonyl chloride | ≥95% | 717.00 € |
| Pyridine-4-sulfonyl chloride (TR-P226120) | 134479-04-2 | C₁₃H₁₀ClN₃O₂S | 307.76 | Pyridine core, sulfonyl chloride | ≥95% | 376.00 € |
| 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (e.g., Intermediate 42) | N/A | Varies | ~250–300 | Pyrazolo-pyridine core, carboxylic acid/amide | N/A | N/A |
Key Observations:
Structural Complexity :
- The target compound’s oxan-4-yl group and methyl substitution distinguish it from simpler sulfonyl chlorides like TR-P226120, which lacks fused heterocyclic systems. The oxan-4-yl group enhances steric bulk and may improve metabolic stability compared to unsubstituted pyridine derivatives .
- Intermediate 42 () shares the pyrazolo[3,4-b]pyridine core but replaces the sulfonyl chloride with a carboxylic acid, limiting its utility in covalent bonding applications .
Reactivity and Applications :
- The sulfonyl chloride group in the target compound enables nucleophilic substitution reactions, making it ideal for synthesizing sulfonamides or sulfonate esters. In contrast, TR-P226120’s simpler structure is more suited for straightforward derivatization in lead optimization .
- Intermediate 42’s carboxylic acid group () is typically used for amide coupling, a less reactive pathway compared to sulfonyl chloride chemistry .
Economic and Synthetic Considerations: The target compound’s higher price (717.00 €/50 mg vs. 376.00 €/50 mg for TR-P226120) reflects the added synthetic steps required to introduce the oxan-4-yl group and stabilize the fused heterocycle . Multi-step syntheses (e.g., coupling, hydrolysis) are common for pyrazolo-pyridine derivatives, as seen in , further increasing production costs .
Research Findings:
- TR-P226120 has been widely used in kinase inhibitor development due to its balance of reactivity and simplicity. However, the target compound’s fused pyrazolo-pyridine system offers improved target selectivity in enzyme inhibition assays, as demonstrated in analogous β-lactamase inhibitor studies .
- The oxan-4-yl group in the target compound may confer better solubility in polar solvents compared to purely aromatic analogs, though experimental data are pending .
Biological Activity
3-Methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in drug design and as a biochemical probe in various biological studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a valuable intermediate in organic synthesis.
The specific biochemical pathways affected by this compound are not fully elucidated. However, related compounds in the pyrazolo[3,4-b]pyridine class have been identified as inhibitors of various targets, such as TBK1 (TANK-binding kinase 1), which plays a crucial role in immune responses and cancer progression. The inhibition of TBK1 has been associated with significant antiproliferative effects on several cancer cell lines, indicating that this compound may exhibit similar properties.
Research Findings
Recent studies have explored the biological activity of derivatives within the pyrazolo[3,4-b]pyridine family. For instance:
- A derivative identified as 15y demonstrated potent TBK1 inhibition with an IC50 value of 0.2 nM and exhibited significant antiproliferative effects on various cancer cell lines including A172, U87MG, and A375. This suggests that this compound could potentially share similar mechanisms of action or therapeutic applications .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the pyrazolo[3,4-b]pyridine scaffold can significantly influence biological activity. The presence of different substituents can enhance potency against specific targets or alter the selectivity profile .
Potential Therapeutic Uses
Given its structural features and preliminary findings from related compounds, this compound holds promise for development as:
- Anticancer agents : Due to its potential inhibitory effects on TBK1 and other relevant pathways involved in tumor growth.
- Biochemical probes : Useful for studying specific biological pathways or interactions at a molecular level.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 (nM) | Target |
|---|---|---|---|
| 15y | Potent TBK1 inhibitor | 0.2 | TBK1 |
| 3-Methyl Derivative | Antiproliferative effects | TBD | TBD |
This table illustrates the potential for this compound to be developed alongside its derivatives for enhanced therapeutic efficacy.
Q & A
Basic Question: What are the key synthetic strategies for synthesizing 3-methyl-1-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride?
Answer:
The synthesis typically involves:
- Core Formation : Construction of the pyrazolo[3,4-b]pyridine scaffold via cyclization reactions, often using precursors like 5-bromo-1H-pyrazolo[3,4-b]pyridine (modified with iodination or alkylation steps) .
- Sulfonation : Introduction of the sulfonyl chloride group via chlorosulfonation under controlled conditions (e.g., ClSO₃H in inert solvents like DCM) .
- Oxan-4-yl Substitution : The oxan-4-yl (tetrahydropyran) group is introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
Critical Note : Reaction optimization (temperature, solvent polarity) is essential to avoid side products like over-sulfonated derivatives .
Advanced Question: How can X-ray crystallography resolve structural ambiguities in pyrazolo[3,4-b]pyridine derivatives?
Answer:
- Data Collection : High-resolution X-ray diffraction data (e.g., using synchrotron radiation) improves accuracy for heterocyclic systems .
- Refinement : SHELX programs (e.g., SHELXL) are preferred for small-molecule refinement, especially for resolving disorder in flexible oxan-4-yl groups. Hydrogen bonding networks involving the sulfonyl chloride group can be mapped to confirm regiochemistry .
- Validation : Cross-checking with spectroscopic data (¹H/¹³C NMR) ensures consistency between crystallographic and solution-phase structures .
Basic Question: Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR : ¹H NMR identifies methyl (δ 2.5–3.0 ppm) and oxan-4-yl protons (δ 3.5–4.5 ppm). ¹³C NMR confirms sulfonyl chloride (δ ~110–120 ppm for SO₂Cl) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 245.68 for C₈H₈ClN₃O₂S) and detects fragmentation patterns unique to the sulfonyl chloride moiety .
- IR Spectroscopy : Strong absorption at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirms the sulfonyl group .
Advanced Question: How does the sulfonyl chloride group influence reactivity in cross-coupling reactions?
Answer:
- Nucleophilic Substitution : The sulfonyl chloride acts as an electrophilic site, enabling reactions with amines (e.g., forming sulfonamides) or alcohols (forming sulfonate esters). Steric hindrance from the oxan-4-yl group may slow kinetics, requiring elevated temperatures .
- Pd-Catalyzed Coupling : The pyrazolo[3,4-b]pyridine core participates in Suzuki-Miyaura couplings (e.g., with boronic acids), but the sulfonyl chloride group must be protected (e.g., as a thioether) to prevent side reactions .
Methodological Tip : Use TLC or in-situ FTIR to monitor reaction progress and avoid over-functionalization .
Basic Question: What are the stability considerations for handling this compound?
Answer:
- Moisture Sensitivity : The sulfonyl chloride group hydrolyzes readily to sulfonic acid. Store under argon or nitrogen in anhydrous solvents (e.g., dry DCM) .
- Thermal Stability : Decomposition above 150°C (DSC data) necessitates low-temperature reactions (<100°C) .
Safety Protocol : Use Schlenk lines for air-sensitive steps and neutralize waste with aqueous NaHCO₃ .
Advanced Question: How can computational chemistry predict biological activity of derivatives?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like kinases or antimicrobial enzymes. The oxan-4-yl group’s hydrophobicity may enhance binding to hydrophobic pockets .
- DFT Calculations : Predicts reactivity of the sulfonyl chloride group (e.g., Fukui indices for electrophilic sites) and optimizes synthetic routes .
- ADMET Profiling : Tools like SwissADME estimate solubility (logP ~2.5 for the parent compound) and metabolic stability .
Advanced Question: How to address contradictions in reported synthetic yields for pyrazolo[3,4-b]pyridine derivatives?
Answer:
- Parameter Analysis : Compare solvent polarity (e.g., DMF vs. xylene), catalyst loading, and reaction time across studies. For example, POCl₃-mediated sulfonation in xylene yields higher purity than DMF due to reduced side reactions .
- Purification Methods : Recrystallization (methanol/water) vs. column chromatography (silica gel, hexane/EtOAc) impacts recovery rates. Crystallization is preferred for thermally stable compounds .
Case Study : A 30% yield discrepancy was resolved by optimizing anhydrous conditions for oxan-4-yl substitution, improving to 65% yield .
Basic Question: What biological activities are reported for structurally similar compounds?
Answer:
- Antimicrobial Activity : Pyrazolo[3,4-b]pyridines with sulfonamide substituents show MIC values of 8–32 µg/mL against S. aureus .
- Anticancer Potential : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit IC₅₀ values <10 µM in breast cancer cell lines .
Research Gap : Limited data exists for the oxan-4-yl variant; biological testing requires custom synthesis and screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
